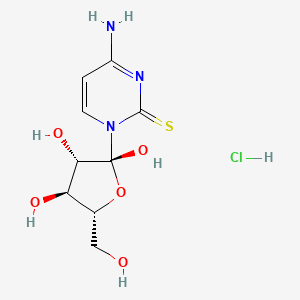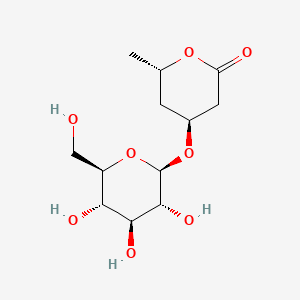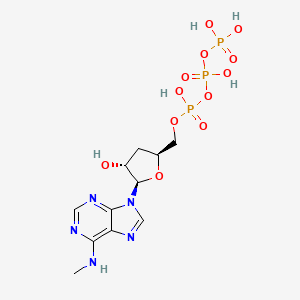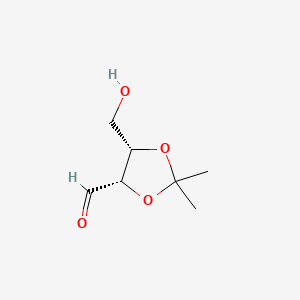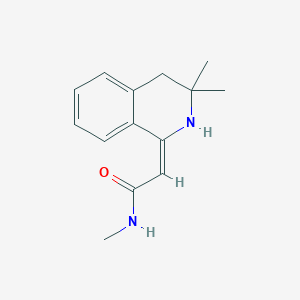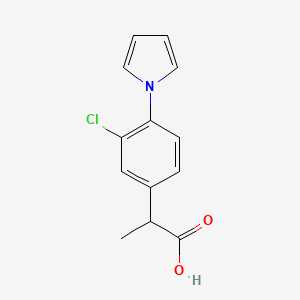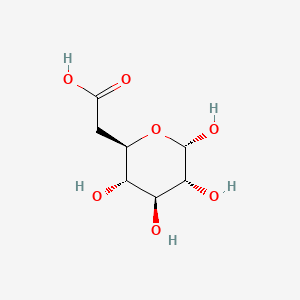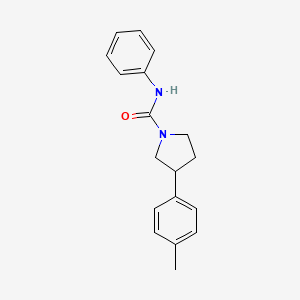
3-(4-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide is a member of pyrrolidines.
Aplicaciones Científicas De Investigación
HIV-1 Inhibition
3-(4-Methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide has been identified as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This compound is part of a class that interacts with HIV-1 reverse transcriptase and can potentially inhibit the replication of HIV-1 (Tamazyan et al., 2007).
Capillary Electrophoresis in Quality Control
In research focusing on imatinib mesylate and related substances, 3-(4-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide and similar compounds have been used to develop capillary electrophoresis methods. These methods are crucial for quality control in pharmaceuticals, ensuring the purity and correct composition of drugs (Ye et al., 2012).
Antibacterial and Antifungal Activities
Compounds including 3-(4-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide have shown significant antibacterial and antifungal activities. Such compounds are being studied for their potential in treating infections and diseases caused by bacteria and fungi (Vasu et al., 2003).
Anticancer Properties
Research into novel derivatives of 3-(4-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide has demonstrated potential anti-angiogenic and DNA cleavage activities. These properties are significant in the context of cancer therapy, as they could inhibit the growth of tumors and affect the DNA of cancer cells (Kambappa et al., 2017).
Synthesis of Pharmacologically Active Compounds
The chemical structure and properties of 3-(4-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide lend itself to the synthesis of various pharmacologically active compounds. These compounds, through modification of the core structure, can be tailored for specific therapeutic applications, ranging from mental health to infectious diseases (Bijev et al., 2003).
Propiedades
Nombre del producto |
3-(4-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide |
|---|---|
Fórmula molecular |
C18H20N2O |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-N-phenylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C18H20N2O/c1-14-7-9-15(10-8-14)16-11-12-20(13-16)18(21)19-17-5-3-2-4-6-17/h2-10,16H,11-13H2,1H3,(H,19,21) |
Clave InChI |
AQAHUNCWGUYMGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



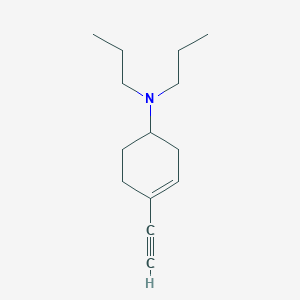
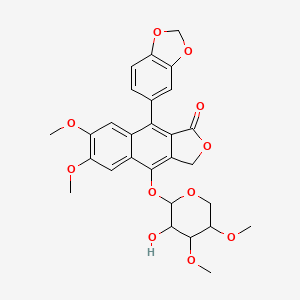
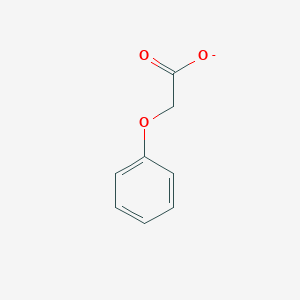
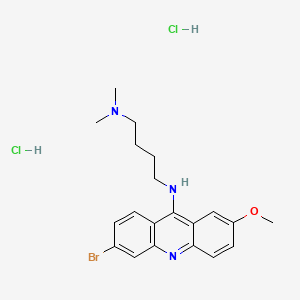
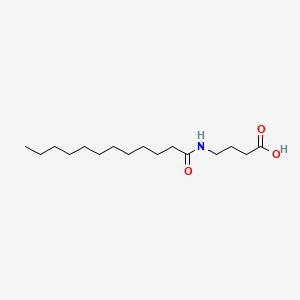
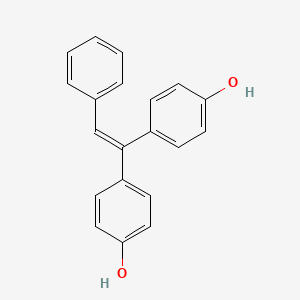
![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1228844.png)
